molecular formula C15H18FNO3 B4037668 2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4037668
M. Wt: 279.31 g/mol
InChI Key: SEXWSPKTAVZREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a fluorobenzyl group, an amino carbonyl group, and a cyclohexanecarboxylic acid moiety. This compound is of interest due to its unique chemical structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
  • 2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
  • 2-{[(4-methylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid

Uniqueness

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets compared to other halogenated derivatives .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h5-8,12-13H,1-4,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXWSPKTAVZREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.